molecular formula C7H5F7O B14260092 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one CAS No. 184711-88-4

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one

Cat. No.: B14260092
CAS No.: 184711-88-4
M. Wt: 238.10 g/mol
InChI Key: XEYDAHCGYONHCL-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one is an organic compound characterized by its unique structure, which includes multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one typically involves the reaction of fluorinated precursors under controlled conditions. One common method is the reaction of 1,1,1,2-tetrafluoroethane with trifluoromethylating agents in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can yield fluorinated alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols.

    Substitution: Various substituted fluorinated compounds.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one involves its interaction with molecular targets through its fluorinated groups. These interactions can affect the reactivity and stability of the compound, making it useful in various chemical and biological processes. The pathways involved often include the formation of stable intermediates and transition states that facilitate the desired reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
  • Trifluoromethyl 1,1,2,2-tetrafluoroethyl ether
  • 1,1,1,3,3,3-Hexafluoro-2-propanol

Uniqueness

1,1,1,2-Tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in its structure. This unique structure imparts distinct chemical and physical properties, such as high reactivity and stability, making it valuable for specialized applications in research and industry.

Properties

CAS No.

184711-88-4

Molecular Formula

C7H5F7O

Molecular Weight

238.10 g/mol

IUPAC Name

1,1,1,2-tetrafluoro-2-(trifluoromethyl)hex-4-en-3-one

InChI

InChI=1S/C7H5F7O/c1-2-3-4(15)5(8,6(9,10)11)7(12,13)14/h2-3H,1H3

InChI Key

XEYDAHCGYONHCL-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)C(C(F)(F)F)(C(F)(F)F)F

Origin of Product

United States

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